Molecular Mass Differentiation for MS Detection: 4-O-Desmethyldoxorubicinone vs. Doxorubicinone
In LC-MS/MS assays, 4-O-Desmethyldoxorubicinone (C20H16O9) is distinguishable from doxorubicinone (C21H18O9) by a mass difference of 14 Da, corresponding to the loss of a methyl group at the C4 position. This distinct m/z value (400.34 vs. 414.36 g/mol) is critical for precise multiple reaction monitoring (MRM) transitions and avoids cross-talk between the two aglycones in complex biological matrices .
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 400.34 g/mol (C20H16O9) |
| Comparator Or Baseline | Doxorubicinone: 414.36 g/mol (C21H18O9) |
| Quantified Difference | Δ 14 Da (loss of CH2 group) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS in positive electrospray ionization mode |
Why This Matters
Procuring the correct standard with verified molecular mass ensures accurate MS method development, prevents misassignment of peaks, and is essential for quantitative bioanalysis in pharmacokinetic studies.
